1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Overview
Description
1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane is a silicon-based compound with the molecular formula C8H24Si4. It is a member of the siloxane family, characterized by its unique cyclic structure consisting of alternating silicon and oxygen atoms. This compound is known for its stability and hydrophobic properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane can be synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the cyclic structure .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis of dimethyldichlorosilane followed by controlled condensation reactions. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require the presence of a catalyst or specific reaction conditions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Substituted siloxanes.
Scientific Research Applications
1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility and stability.
Mechanism of Action
The mechanism of action of 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it effective in applications such as coatings and sealants. Additionally, its stability and resistance to oxidation and reduction reactions contribute to its durability in various environments .
Comparison with Similar Compounds
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: Similar in structure but differs in the presence of oxygen atoms in the ring.
1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane: Contains chlorine atoms, which can alter its reactivity and applications.
1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-: Contains hydroxyl groups, making it more reactive in certain chemical reactions.
Uniqueness: 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane is unique due to its cyclic structure and the absence of oxygen atoms within the ring. This gives it distinct hydrophobic properties and stability compared to other similar compounds .
Properties
IUPAC Name |
1,1,3,3,5,5,7,7-octamethyl-1,3,5,7-tetrasilocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9-12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLLHKKTJFVIDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C[Si](C[Si](C[Si](C1)(C)C)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169891 | |
Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-57-5 | |
Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1747-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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